molecular formula C11H11FN4O2 B5489554 ETHYL 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE

ETHYL 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE

Cat. No.: B5489554
M. Wt: 250.23 g/mol
InChI Key: ZPBQUZWROLFNJV-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]acetate: is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a tetraazole ring, which are linked to an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]acetate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the resulting tetrazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl acetate moiety, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of fluorocyclohexane derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Fluorocyclohexane derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Diagnostics: It can be used as a fluorescent probe in imaging techniques due to its unique electronic properties.

Industry:

    Agriculture: The compound can be used as a precursor in the synthesis of agrochemicals, including herbicides and pesticides.

    Electronics: It can be used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]acetate
  • Ethyl 2-[5-(3-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetate
  • Ethyl 2-[5-(2-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]acetate

Comparison:

  • Binding Affinity: The presence of different substituents on the phenyl ring (fluoro, chloro, methyl, bromo) can significantly affect the binding affinity and specificity of the compound to its molecular targets.
  • Reactivity: The electronic properties of the substituents can influence the reactivity of the tetrazole ring, affecting the types of reactions the compound can undergo.
  • Applications: While all these compounds have potential applications in medicinal chemistry and materials science, the specific substituents can tailor their properties for particular uses, such as enhanced fluorescence for imaging or increased stability for industrial applications.

Properties

IUPAC Name

ethyl 2-[5-(2-fluorophenyl)tetrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2/c1-2-18-10(17)7-16-14-11(13-15-16)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBQUZWROLFNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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